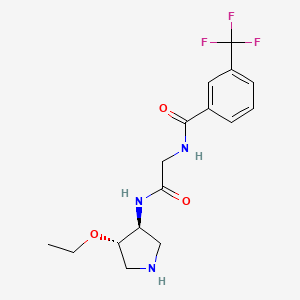

N-(2-((3S,4S)-4-ethoxypyrrolidin-3-ylamino)-2-oxoethyl)-3-(trifluoromethyl)benzamide

Description

N-(2-((3S,4S)-4-ethoxypyrrolidin-3-ylamino)-2-oxoethyl)-3-(trifluoromethyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with a trifluoromethyl group at the 3-position. The compound features a pyrrolidine ring with stereospecific (3S,4S) ethoxy and amino substituents, linked via an oxoethyl spacer. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the ethoxy-pyrrolidine moiety may influence solubility and target binding .

Properties

IUPAC Name |

N-[2-[[(3S,4S)-4-ethoxypyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3N3O3/c1-2-25-13-8-20-7-12(13)22-14(23)9-21-15(24)10-4-3-5-11(6-10)16(17,18)19/h3-6,12-13,20H,2,7-9H2,1H3,(H,21,24)(H,22,23)/t12-,13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWTUFSFJTJNEGZ-STQMWFEESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CNCC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@H]1CNC[C@@H]1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801126700 | |

| Record name | N-[2-[[(3S,4S)-4-Ethoxy-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801126700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

708273-42-1 | |

| Record name | N-[2-[[(3S,4S)-4-Ethoxy-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=708273-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-[[(3S,4S)-4-Ethoxy-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801126700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(2-((3S,4S)-4-ethoxypyrrolidin-3-ylamino)-2-oxoethyl)-3-(trifluoromethyl)benzamide, a compound with the CAS number 709018-37-1, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

The molecular formula of this compound is , with a molecular weight of approximately 577.60 g/mol. It features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of compounds .

| Property | Value |

|---|---|

| Molecular Formula | C29H34F3N3O6 |

| Molecular Weight | 577.60 g/mol |

| Density | 1.38 g/cm³ |

| LogP | 3.9195 |

| Melting Point | Not Available |

| Boiling Point | Not Available |

The compound acts as a modulator of various biological pathways, particularly through its interaction with G protein-coupled receptors (GPCRs). GPCRs play crucial roles in signal transduction and are implicated in numerous physiological processes. The specific interactions and downstream effects of this compound with GPCRs remain under investigation, but preliminary studies suggest it may influence T-cell signaling pathways .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits favorable absorption characteristics, suggesting high bioavailability. It is not a substrate for several cytochrome P450 enzymes (CYP450), which may reduce the risk of drug-drug interactions .

Toxicology

Initial toxicological assessments using the Ames test indicate that the compound is not mutagenic, which is a positive sign for its safety profile in potential therapeutic applications .

Study 1: T-cell Modulation

A study published in PubMed Central explored the effects of similar compounds on T-cell maturation and function. The findings suggest that modifications to the pyrrolidine structure can significantly impact immunomodulatory activity, potentially enhancing therapeutic efficacy against autoimmune diseases .

Study 3: In Vivo Efficacy

In vivo studies assessing the pharmacodynamics of similar compounds have shown promising results in reducing tumor growth in xenograft models. These findings support the hypothesis that this compound may possess similar anticancer properties .

Comparison with Similar Compounds

The compound belongs to a family of benzamide derivatives with variations in pyrrolidine substituents, cyclohexyl modifications, and heterocyclic appendages. Below is a detailed comparison:

Structural Analogues with Pyrrolidine/Cyclohexyl Modifications

Key Findings :

- Lipophilicity : Ethoxy (target) vs. propoxy () or phenylcyclohexyl () substituents directly impact logP. Propoxy and phenyl groups increase hydrophobicity, which may improve membrane permeability but reduce aqueous solubility.

- Metabolic Stability : Hydroxy substituents (e.g., in ) may increase susceptibility to glucuronidation compared to ethoxy or propoxy groups.

Analogues with Heterocyclic Appendages

Key Findings :

- Solubility: The dimethylamino group in increases polarity, contrasting with the ethoxy group in the target compound.

- Target Selectivity : The naphthyridine scaffold in is associated with kinase inhibition, suggesting divergent therapeutic applications compared to the target’s benzamide scaffold.

Q & A

Basic Research Question

- Solubility screening : Use biorelevant media (FaSSIF/FeSSIF) and HPLC-UV to quantify equilibrium solubility .

- Stability studies : Accelerated stress testing (40°C/75% RH for 4 weeks) with UPLC-MS analysis detects degradation products (e.g., hydrolysis of the amide bond or ethoxy group oxidation) .

How can computational modeling predict metabolic pathways and potential toxicity?

Advanced Research Question

- In silico tools : SwissADME or StarDrop predict Phase I/II metabolism, identifying vulnerable sites (e.g., pyrrolidine N-oxidation or amide hydrolysis) .

- DEREK Nexus : Flags structural alerts (e.g., Michael acceptors from α,β-unsaturated ketones) for genotoxicity .

What experimental evidence supports the compound’s stability under physiological pH conditions?

Basic Research Question

Conduct pH-rate profiling (pH 1–10) with LC-MS monitoring. For similar benzamides, degradation is minimal at pH 4–7.4 but accelerates under alkaline conditions due to ethoxy group hydrolysis . Stabilizers like cyclodextrins or lipid-based nanoparticles are recommended for in vivo delivery .

What strategies are effective for resolving contradictory bioactivity data across different assay platforms?

Advanced Research Question

- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside cell-based assays (e.g., luciferase reporters) .

- Kinetic analysis : Compare IC₅₀ values under varying ATP concentrations to distinguish competitive vs. non-competitive inhibition .

How can advanced NMR techniques elucidate dynamic molecular interactions in solution?

Advanced Research Question

- NOESY/ROESY : Detect through-space correlations between the pyrrolidine and benzamide moieties, confirming conformational flexibility .

- ¹⁹F NMR : Monitors trifluoromethyl group interactions with solvents or proteins, providing insights into binding events .

What in vitro models are suitable for evaluating target engagement and off-target effects?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.